(S,S)-2,2'-iminodipropanoic acid
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Overview
Description
(S,S)-2,2'-iminodipropanoic acid is a 2,2'-iminodipropanoic acid. It is an enantiomer of a (R,R)-2,2'-iminodipropanoic acid.
Scientific Research Applications
1. Chemical Exchange Saturation Transfer (CEST) Contrast Agent
(S,S)-2,2'-iminodipropanoic acid has been explored in the realm of magnetic resonance imaging (MRI). Specifically, the exchange properties of the imino and hydroxyl protons of certain compounds allow them to be used as CEST contrast agents, which can enhance MRI techniques. For example, the research by Snoussi, Bulte, Guéron, and van Zijl (2003) demonstrated the use of polyuridilic acid (poly(rU)), which possesses similar properties, for enhancing MRI visibility. This could suggest potential applications for this compound in MRI contrast enhancement, especially in medical diagnostics and research (Snoussi et al., 2003).
2. Coordination Polymers in Material Science
In material science, this compound has been involved in the synthesis of coordination polymers. For instance, Abuhmaiera et al. (2009) synthesized new polycarboxylate ligands, including 2-(carboxyphenyl)iminodipropanoic acid, to understand the influence of the ligand on crystal growth. These coordination polymers have potential applications in catalysis, gas storage, and molecular separation, highlighting the versatility of this compound in material science (Abuhmaiera et al., 2009).
3. Biochemical Analysis and Protein Engineering
In biochemistry, derivatives of this compound play a role in protein engineering and analysis. Lee et al. (2009) described the incorporation of a fluorescent amino acid derivative into proteins in yeast, which is crucial for studying protein structure and interactions. This kind of research underscores the importance of this compound derivatives in advancing our understanding of protein dynamics and interactions (Lee et al., 2009).
Properties
Molecular Formula |
C6H11NO4 |
---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
(2S)-2-[[(1S)-1-carboxyethyl]amino]propanoic acid |
InChI |
InChI=1S/C6H11NO4/c1-3(5(8)9)7-4(2)6(10)11/h3-4,7H,1-2H3,(H,8,9)(H,10,11)/t3-,4-/m0/s1 |
InChI Key |
FIOHTMQGSFVHEZ-IMJSIDKUSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)N[C@@H](C)C(=O)O |
SMILES |
CC(C(=O)O)NC(C)C(=O)O |
Canonical SMILES |
CC(C(=O)O)NC(C)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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